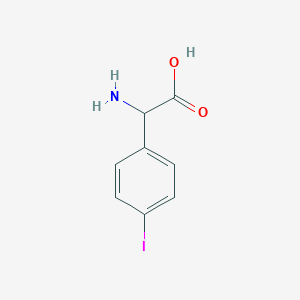

2-Amino-2-(4-iodophenyl)acetic acid

Vue d'ensemble

Description

2-Amino-2-(4-iodophenyl)acetic acid is a non-proteinogenic amino acid with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives followed by amination. One common method includes the reaction of 4-iodophenylacetic acid with ammonia or an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(4-iodophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove the iodine atom, leading to the formation of phenylacetic acid derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of phenylacetic acid derivatives.

Substitution: Formation of substituted phenylacetic acid derivatives.

Applications De Recherche Scientifique

2-Amino-2-(4-iodophenyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing its binding affinity to biological targets. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylacetic acid: Lacks the iodine atom, resulting in different chemical properties and reactivity.

4-Iodophenylacetic acid: Similar structure but lacks the amino group, affecting its biological activity and applications.

Uniqueness

2-Amino-2-(4-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Activité Biologique

2-Amino-2-(4-iodophenyl)acetic acid, also known as (R)-2-amino-2-(4-iodophenyl)acetic acid, is a compound with a molecular formula of C₈H₈INO₂ and a molecular weight of 277.059 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various biological systems.

- Molecular Formula : C₈H₈INO₂

- Molecular Weight : 277.059 g/mol

- CAS Number : 299167-68-3

- Storage Conditions : Ambient temperature

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as an amino acid derivative that may influence neurotransmitter systems. Research indicates that compounds with similar structures often exhibit significant interactions with receptors in the central nervous system (CNS), potentially affecting mood, cognition, and other neurological functions.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in regulating mood and behavior.

- Neuroprotective Effects : Some research indicates that derivatives of amino acids can exhibit neuroprotective properties, potentially reducing neuronal damage in various models of neurodegeneration.

In Vivo Studies

While specific in vivo studies on this compound are sparse, related compounds have demonstrated significant effects on behavior in rodent models. For instance, compounds that modulate serotonin levels have been associated with alterations in anxiety and depression-like behaviors.

Case Studies

-

Neuropharmacological Assessment : A study involving a related compound indicated that administration led to improved cognitive function in animal models subjected to stress conditions, suggesting potential applications for mood disorders.

- Methodology : Rodents were treated with the compound over a period of four weeks.

- Results : Enhanced performance on memory tasks was observed compared to control groups.

- Toxicology Profiles : Toxicological assessments have shown that similar compounds can exhibit dose-dependent effects on neuronal viability, emphasizing the need for careful evaluation of therapeutic windows.

Propriétés

IUPAC Name |

2-amino-2-(4-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUIEJDVWZHDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921507 | |

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114811-46-0 | |

| Record name | alpha-Amino-4-iodo-phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(4-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.